FC131
CAS No.:
Cat. No.: VC21538213
Molecular Formula: C36H47N11O6
Molecular Weight: 729.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Molecular Formula | C36H47N11O6 |
---|---|
Molecular Weight | 729.8 g/mol |
IUPAC Name | 2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |
Standard InChI | InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1 |
Standard InChI Key | MBXBICVKLVYNKD-XFTNXAEASA-N |
Isomeric SMILES | C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O |
SMILES | C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O |
Canonical SMILES | C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O |
Appearance | Crystalline solid |
Boiling Point | N/A |
Melting Point | N/A |
Chemical Properties and Structure
Chemical Identity
FC131 is characterized by the following properties:
Property | Value |
---|---|
Chemical Name | 2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine |
CAS Number | 606968-52-9 |
Molecular Formula | C36H47N11O6 |
Molecular Weight | 729.84 Da |
Synonyms | FC 131, Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) |
The compound has a purity requirement of >98% as determined by HPLC analysis for research applications .
Structural Features
FC131 is a cyclic pentapeptide composed of five amino acid residues arranged in a specific sequence: L-Arginine (position 1), L-Arginine (position 2), L-3-(2-naphthyl)alanine (position 3, abbreviated as 2-Nal), Glycine (position 4), and D-Tyrosine (position 5) . The D-configuration of tyrosine is a critical structural feature that distinguishes this position from the others, which adopt the standard L-configuration .
The cyclic structure of FC131 is essential for its biological activity, conferring conformational constraints that enhance receptor binding affinity and resistance to proteolytic degradation . These structural features contribute to its high potency as a CXCR4 antagonist with an IC50 value of 126 nM .
Biological Activity
CXCR4 Antagonism
FC131 functions as a potent and selective antagonist of CXCR4, a G-protein coupled receptor that plays crucial roles in multiple physiological and pathological processes. CXCR4 signaling, typically activated by its endogenous ligand CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), is implicated in stem cell recruitment, immune responses, and various disease states .
As an antagonist, FC131 competitively inhibits the binding of CXCL12 to CXCR4, thereby preventing receptor activation and downstream signaling events . Functional assays have demonstrated that FC131 effectively blocks CXCL12-induced receptor activation with high potency .
Anti-HIV Activity
One of the most significant biological activities of FC131 is its anti-HIV effect. CXCR4 serves as a co-receptor for T-tropic (X4) HIV-1 strains, facilitating viral entry into host cells . By antagonizing CXCR4, FC131 blocks this entry mechanism, thereby inhibiting HIV infection.
Studies have shown that FC131 exhibits anti-HIV activity in assays using NL4-3 and IIIB strains with an EC50 of 21 nM . This potent anti-viral activity positions FC131 as a potential lead compound for developing novel anti-HIV therapeutics, particularly for strains resistant to current treatment regimens.
Other Biological Effects
Beyond its anti-HIV activity, FC131's antagonism of CXCR4 has implications for other pathological conditions. CXCR4 is involved in cancer metastasis, particularly in breast cancer, as it mediates the migration of cancer cells to sites expressing high levels of CXCL12 . By blocking CXCR4 activation, FC131 may potentially inhibit this metastatic process.
Structure-Activity Relationship Studies
Role of Aromatic Residues
The aromatic residues in FC131 also play important roles in its activity:
These structure-activity relationship studies provide crucial insights for the rational design of FC131 analogues with improved pharmacological properties.
Molecular Binding Mode
Receptor-Ligand Interactions
The binding mode of FC131 to CXCR4 has been extensively studied through molecular modeling, guided by experimental structure-activity relationship data . These investigations have revealed several key interactions:
-
Arg1 interactions: The Arg1 side chain of FC131 forms charge-charge interactions with Asp187 in the extracellular loop 2 (ECL-2) of CXCR4 .
-
Arg2 interactions: The crucial Arg2 side chain interacts with residues in transmembrane helix 3 (TM-3), particularly His113, and with Asp171 in TM-4 . These interactions are essential for the antagonistic activity of FC131.
-
2-Nal3 interactions: The 2-Nal3 side chain locates in a hydrophobic pocket facing TM-5, where it forms favorable hydrophobic interactions .
-
D-Tyr5 interactions: The D-Tyr5 residue points toward the extracellular side of CXCR4, potentially interacting with residues in the N-terminus or ECL-2 .
Experimental validation of these proposed interactions has been achieved through receptor mutagenesis studies, which confirmed the importance of these residues for FC131 binding .
Water-Mediated Interactions
A unique feature of FC131's binding mode is the involvement of water-mediated interactions. Computational modeling suggests that the backbone of FC131 interacts with the chemokine receptor-conserved Glu288 via two water molecules . This water-bridged interaction appears to be significant for binding, as mutation of Glu288 to alanine abolishes CXCR4 activity .
This finding highlights the complexity of receptor-ligand interactions and the important role that water molecules can play in mediating binding. Such insights are valuable for the design of new CXCR4 antagonists with improved properties.
Synthesis and Preparation
The synthesis of FC131 involves the formation of a cyclopentapeptide structure through established peptide chemistry techniques. Key steps include:
-
Sequential coupling of the amino acids (L-arginine, L-arginine, L-2-naphthylalanine, glycine, and D-tyrosine) to form a linear precursor peptide.
-
Cyclization of the linear peptide to form the cyclic structure, typically performed under dilute conditions to favor intramolecular cyclization over intermolecular reactions.
-
Purification using high-performance liquid chromatography (HPLC) to achieve the required purity (>98%) .
For research applications, FC131 is typically stored at -20°C for stability, with a reported shelf life of ≥2 years under proper storage conditions .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume